Structural Differentiation: Absence of Ortho/Substituted Phenyl Modifications vs. the 2,4-Dimethylphenyl Analog (AVD0325)
The target compound is the unsubstituted phenyl prototype, while its closest validated analog, 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine (AVD0325), incorporates two methyl groups on the phenyl ring. AVD0325 has demonstrated specific inhibition of the Shigella T3SS ATPase Spa47 in vitro and in vivo [1]. The unsubstituted compound is expected to exhibit distinct binding kinetics and target selectivity due to altered steric and electronic properties at the sulfonamide terminus.
| Evidence Dimension | Structural modification: phenyl substituents |
|---|---|
| Target Compound Data | Unsubstituted phenyl (R = H) |
| Comparator Or Baseline | 2,4-dimethylphenyl analog (AVD0325, R = 2,4-di-CH3); demonstrated Spa47 T3SS ATPase inhibition in Shigella |
| Quantified Difference | Absence of ortho/para methyl groups alters steric bulk and electron density on the sulfonyl group, impacting target binding |
| Conditions | Structural comparison; biological activity of comparator from Case HB et al. (2020) Biochemistry 59(28):2667-2678 |
Why This Matters
Procurement for anti-virulence screening requires the unsubstituted scaffold as a critical baseline control to benchmark the contribution of phenyl substitutions to potency and selectivity.
- [1] VFDB. Anti-virulence compound: 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine (AVD0325). Virulence Factors Database. View Source
